molecular formula C12H8BrClN2O4 B3637972 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3637972
M. Wt: 359.56 g/mol
InChI Key: ZKFUQMTWOMLNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a bromine, chlorine, and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chloro-2-methoxybenzaldehyde and 1,3-diazinane-2,4,6-trione.

    Condensation Reaction: The key step involves a condensation reaction between 3-bromo-5-chloro-2-methoxybenzaldehyde and 1,3-diazinane-2,4,6-trione under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

    Condensation Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used in condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators for specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may find applications in the development of new industrial chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A related compound with similar functional groups but different overall structure.

    2-Bromo-5-chloro-3-methoxythiophene: Another compound with bromine, chlorine, and methoxy groups, but with a thiophene ring instead of a phenyl ring.

    Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates: Compounds with multiple bromine and methoxy groups attached to a phenyl ring, coordinated with bismuth.

Uniqueness

The uniqueness of 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of forming complex derivatives, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O4/c1-20-9-5(2-6(14)4-8(9)13)3-7-10(17)15-12(19)16-11(7)18/h2-4H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFUQMTWOMLNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
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5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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